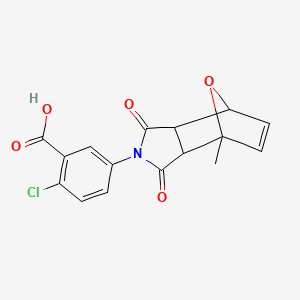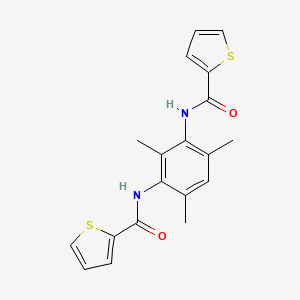![molecular formula C16H20N4O2 B11094407 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperazine](/img/structure/B11094407.png)
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperazine: MPPB , is a chemical compound that has drawn attention due to its impact on monoclonal antibody (mAb) production. It was initially developed as an anti-tuberculosis therapeutic compound . Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes:: The synthetic route to prepare MPPB involves the reaction of 2,5-dimethylpyrrole with 4-nitrobenzoyl chloride. The resulting product is 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperazine. The detailed reaction conditions and purification steps are essential for obtaining high yields and purity.
Industrial Production:: While MPPB was initially developed for tuberculosis treatment, its application in mAb production has become significant. Industrial-scale production methods involve optimizing the synthetic route, scaling up reactions, and ensuring consistent quality.
Chemical Reactions Analysis
Reactions:: MPPB can undergo various chemical reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present.
Common Reagents and Conditions::Oxidation: MPPB may be oxidized using mild oxidants like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using metal hydrides (e.g., lithium aluminum hydride).
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Major Products:: The major products depend on the specific reaction. For example, reduction may yield an amine derivative, while oxidation could lead to nitroso compounds.
Scientific Research Applications
Chemistry::
Catalysis: MPPB derivatives could serve as catalysts in organic transformations.
Drug Discovery: Researchers explore MPPB analogs for potential drug candidates.
Monoclonal Antibody Production: As demonstrated, MPPB enhances mAb production in Chinese hamster ovary cells.
Neuroscience: MPPB derivatives may have neuroprotective effects.
Biopharmaceuticals: MPPB’s impact on glycosylation patterns makes it relevant for therapeutic antibody quality control.
Mechanism of Action
The exact mechanism by which MPPB enhances mAb production remains under investigation. It likely involves metabolic pathways, energy utilization, and cellular signaling.
Comparison with Similar Compounds
MPPB’s uniqueness lies in its dual role as an anti-tuberculosis agent and an mAb production enhancer. Similar compounds include 2,5-dimethylpyrrole derivatives and other piperazine-based molecules.
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)-2-nitrophenyl]piperazine |
InChI |
InChI=1S/C16H20N4O2/c1-12-3-4-13(2)19(12)14-5-6-15(16(11-14)20(21)22)18-9-7-17-8-10-18/h3-6,11,17H,7-10H2,1-2H3 |
InChI Key |
NNIMUEKQBANQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)N3CCNCC3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B11094333.png)
![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11094343.png)
![(4Z)-4-({2-[(4-chlorobenzyl)oxy]naphthalen-1-yl}methylidene)-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11094356.png)
![5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11094359.png)
![2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11094368.png)
![5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B11094375.png)

![2,4-dichloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11094383.png)

![N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11094391.png)

![3-{[(benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B11094405.png)
![2-{[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11094408.png)
